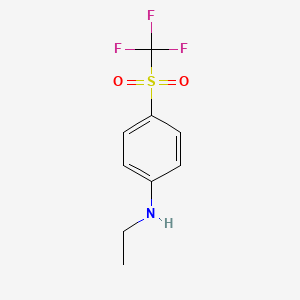

4-(Trifluoromethylsulfonyl)-N-ethylaniline

Description

Contextualization of Fluorinated Anilines in Organic Synthesis

Fluorinated anilines are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. The introduction of fluorine atoms into the aniline (B41778) structure can dramatically alter the molecule's physical and chemical properties. For instance, the high electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity in various chemical transformations.

These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. The synthesis of fluorinated anilines can be achieved through various methods, including nucleophilic aromatic substitution of halogenated precursors.

Significance of the Trifluoromethylsulfonyl Moiety in Chemical Design

The trifluoromethylsulfonyl group (-SO₂CF₃), often referred to as a triflyl group, is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect significantly lowers the electron density of any system to which it is attached. This property is instrumental in modifying the reactivity of molecules, for example, by increasing the acidity of nearby protons or by activating aromatic rings towards nucleophilic attack.

In the context of medicinal chemistry, the trifluoromethylsulfonyl moiety is utilized to enhance the physicochemical properties of drug candidates. It can improve a compound's metabolic stability and lipophilicity, which are critical factors for its pharmacokinetic profile. The robust nature of the C-F and S-C bonds within this group contributes to its stability under physiological conditions. The synthesis of compounds containing this moiety often involves the use of trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride (B1165640).

Rationale for Comprehensive Academic Investigation of 4-(Trifluoromethylsulfonyl)-N-ethylaniline

The specific combination of an N-ethylaniline structure with a trifluoromethylsulfonyl group in this compound presents a unique set of chemical properties that justifies a thorough academic investigation. The N-ethyl group, in comparison to a simple amino group, introduces additional steric bulk and alters the electronic properties of the nitrogen atom, which can influence the compound's reactivity and intermolecular interactions.

Initial investigations suggest that this compound and its derivatives may possess interesting biological activities. There is preliminary evidence pointing towards potential antimicrobial and anticancer properties, driving further research into its mechanism of action at a molecular level. The compound serves as a valuable scaffold for generating libraries of new chemical entities for biological screening.

A detailed understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization. The characterization of this compound provides a foundation for its application in more complex synthetic endeavors and for the rational design of new functional molecules.

Below are tables detailing the known properties of this compound and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 240490-01-1 |

| Molecular Formula | C₉H₁₀F₃NO₂S |

| Molecular Weight | 253.24 g/mol |

| Predicted Boiling Point | 326.1 ± 42.0 °C |

| Predicted Density | 1.379 ± 0.06 g/cm³ |

| Predicted pKa | -0.19 ± 0.32 |

Note: The physical properties listed are predicted values and may differ from experimental results.

Table 2: Comparison of Related Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| 4-(Trifluoromethylsulfonyl)aniline | C₇H₆F₃NO₂S | 225.19 | Primary amine (NH₂) |

| This compound | C₉H₁₀F₃NO₂S | 253.24 | N-ethyl group |

| N-Ethylaniline | C₈H₁₁N | 121.18 | Lacks the trifluoromethylsulfonyl group |

| 4-Fluoro-N-ethylaniline | C₈H₁₀FN | 139.17 | Single fluorine substituent instead of -SO₂CF₃ |

Strategies for Constructing the N-Ethylaniline Framework

The formation of the N-ethylaniline portion of the target molecule is a critical step that can be achieved through several reliable organic synthesis reactions. The primary goals are to selectively introduce a single ethyl group onto the nitrogen atom of an aniline precursor, avoiding common side reactions like dialkylation.

Amination Reactions and Alkylation of Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis, often used in the preparation of dyes, agrochemicals, and pharmaceuticals . This process involves the formation of a carbon-nitrogen bond. A common method is the reaction of an aniline with an alkylating agent, such as an alkyl halide, in the presence of a base. For the synthesis of an N-ethylaniline framework, ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used. However, a significant challenge in this approach is controlling the selectivity to obtain the mono-ethylated product, as the secondary amine formed is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts .

To enhance selectivity for mono-alkylation, various catalytic systems have been developed. These include the use of commercially available NaY faujasite for reactions with dialkyl carbonates, which can proceed without a solvent organic-chemistry.org. Other methodologies employ transition metal catalysts, such as ruthenium, iridium, or palladium complexes, which can facilitate the alkylation using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy researchgate.net. This latter approach is environmentally benign as it generates water as the sole byproduct organic-chemistry.org.

Table 1: Comparison of N-Alkylation Methods for Anilines

| Method | Alkylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides | Base (e.g., Cs₂CO₃) | Readily available reagents | Poor selectivity, potential for over-alkylation rsc.org |

| Carbonate Alkylation | Dialkyl Carbonates | NaY faujasite, 130-160°C | High selectivity, no solvent required | High temperatures required |

| Borrowing Hydrogen | Alcohols | Transition metal catalysts (Ru, Ir, Pd) | Environmentally friendly (water byproduct), high atom economy | Requires specific catalysts researchgate.net |

| Copper-Catalyzed Coupling | Alkylborane Reagents | Copper(II) acetate, di-tert-butyl peroxide | Good to excellent yields | Requires specialized borane reagents organic-chemistry.org |

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds, providing an alternative route to the N-ethylaniline framework jocpr.com. This reaction typically involves two key steps: the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine jocpr.comyoutube.com.

For the synthesis of N-ethylaniline, aniline is reacted with acetaldehyde. This initial reaction, often catalyzed by a small amount of acid, forms an N-phenyl ethanimine intermediate. This imine is then reduced in the presence of a suitable reducing agent. A key advantage of this method is that it can often be performed as a "one-pot" procedure, where the imine formation and reduction occur in the same reaction vessel, streamlining the synthetic process youtube.comresearchgate.net.

A variety of reducing agents can be employed, with the choice depending on the specific requirements of the reaction, such as functional group tolerance. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon, Pd/C, catalyst) researchgate.net. Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing it to selectively reduce the iminium ion as it is formed youtube.com.

Table 2: Key Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | H₂ gas, Pd/C catalyst | High efficiency, clean reaction (water is the only byproduct) researchgate.net |

| Sodium Borohydride (NaBH₄) | Alcoholic solvents | Readily available and inexpensive, but can also reduce the starting aldehyde google.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Slightly acidic (pH ~5) | Selectively reduces the imine/iminium ion in the presence of the carbonyl group, ideal for one-pot synthesis youtube.com |

| Decaborane (B₁₀H₁₄) | Pd/C catalyst | Can be used for one-pot synthesis from nitrobenzenes followed by reductive amination organic-chemistry.org |

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (CF₃SO₂-) group is a strongly electron-withdrawing moiety that can significantly alter the physicochemical properties of a molecule cymitquimica.com. Its introduction onto the aniline ring is a key transformation in the synthesis of the target compound.

Direct Sulfonylation Methods

Direct sulfonylation involves the introduction of the trifluoromethylsulfonyl group onto a pre-existing N-ethylaniline molecule. This is an electrophilic aromatic substitution reaction where the N-ethylaniline ring acts as the nucleophile. The powerful electron-withdrawing nature of the trifluoromethylsulfonyl group requires a highly reactive sulfonating agent. Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoromethanesulfonic anhydride (Tf₂O) are common reagents for this purpose wechemglobal.comchemrxiv.org.

The reaction between an amine and trifluoromethanesulfonyl chloride typically generates a sulfonamide wechemglobal.com. For C-H sulfonylation on the aromatic ring, a catalyst is often required. Photoredox catalysis represents a mild method for the sulfonylation of aniline derivatives using sulfinate salts as the source of the sulfonyl radical rsc.org. Another approach involves the activation of N-heteroaromatics with triflic anhydride, followed by the addition of a sulfinate salt chemrxiv.org. These modern methods provide pathways to sulfonylated aromatics under relatively mild conditions.

Precursor-Based Synthetic Routes (e.g., from 4-(Trifluoromethylsulfonyl)aniline)

An alternative and often more straightforward strategy is to begin with a precursor that already contains the desired trifluoromethylsulfonyl group at the correct position. 4-(Trifluoromethylsulfonyl)aniline is a commercially available compound that serves as an ideal starting material for this approach sigmaaldrich.com. This compound features a primary amine that can be selectively ethylated using the methods described in section 2.1.

The presence of the strong electron-withdrawing trifluoromethylsulfonyl group decreases the nucleophilicity of the aniline nitrogen, which can affect reaction rates but also helps in preventing over-alkylation. The synthesis would proceed by either direct alkylation with an ethyl halide or, more commonly, via reductive amination with acetaldehyde. This precursor-based approach offers a high degree of regiochemical control, as the sulfonyl group is already fixed at the para-position, avoiding the formation of ortho or meta isomers that could arise from direct sulfonylation of N-ethylaniline.

Convergent and Divergent Synthesis Approaches

A convergent synthesis involves preparing different fragments of the final molecule separately and then combining them in the later stages of the synthesis researchgate.net. For this compound, a purely convergent approach is less common due to the molecule's relatively simple structure. However, one could envision a strategy where a trifluoromethylsulfonyl-containing fragment and an N-ethylaniline fragment are coupled, although a more practical approach is the linear, precursor-based route.

A divergent synthesis strategy begins with a central core molecule from which successive generations of building blocks are added, allowing for the creation of a library of structurally related compounds wikipedia.org. This approach is particularly valuable in medicinal chemistry for creating diverse molecular libraries for screening nih.gov. Starting with a common intermediate, such as 4-(Trifluoromethylsulfonyl)aniline, a divergent approach could be used to introduce a wide variety of alkyl groups (not just ethyl) onto the nitrogen atom, or to functionalize the aromatic ring further. This allows for the efficient preparation of a family of related compounds, including the target molecule, from a single, advanced intermediate researchgate.net. The precursor-based route (2.2.2) can be seen as the first step in a potential divergent synthesis to create a library of N-alkylated analogs.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-2-13-7-3-5-8(6-4-7)16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTMMIOBUXJEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380673 | |

| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240490-01-1 | |

| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethylsulfonyl N Ethylaniline

Reactivity Governed by the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence profoundly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

The -SO₂CF₃ group, particularly when positioned para to a potential leaving group, strongly facilitates SNAr reactions. This occurs through the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, via its potent inductive and resonance effects. The general mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion, followed by the departure of the leaving group to restore aromaticity.

Kinetic investigations of SNAr reactions on aromatic systems activated by sulfonyl groups provide deep insights into reaction mechanisms and transition states. Studies on analogous systems, such as the reactions of anilines with aromatic substrates bearing multiple trifluoromethylsulfonyl groups, have been conducted to elucidate these pathways.

The kinetics typically follow a second-order rate law, first order in both the aromatic substrate and the nucleophile (aniline). The reaction mechanism can, however, shift depending on the nucleophilicity of the aniline (B41778) and the solvent system. For instance, kinetic studies on the reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with a series of para-substituted anilines in methanol-DMSO mixtures revealed two distinct mechanistic pathways. For less basic anilines, the reaction proceeds through a polar SNAr mechanism where the nucleophilic attack is the rate-determining step. However, for more basic anilines, the mechanism shifts to a single electron transfer (SET) process, as indicated by biphasic and concave Hammett and Brønsted plots.

The pseudo-first-order rate constants (kobs) for these reactions are typically determined under conditions of excess aniline, and the second-order rate constants (kA) are calculated from the slope of the plot of kobs versus aniline concentration.

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Substituted Anilines with an Activated Aryl Sulfone in Methanol (B129727) at 25°C Data extrapolated from analogous systems for illustrative purposes.

| Aniline Substituent (para) | kA (M⁻¹s⁻¹) |

| -OCH₃ | 0.045 |

| -CH₃ | 0.030 |

| -H | 0.020 |

| -F | 0.015 |

| -Cl | 0.012 |

This interactive table is based on trends observed in kinetic studies of related aryl triflone systems.

The electronic nature of substituents on the aniline nucleophile has a marked effect on the rate of SNAr reactions. Electron-donating groups on the aniline enhance its nucleophilicity, thereby increasing the reaction rate, while electron-withdrawing groups decrease it. These relationships are often quantified using linear free-energy relationships, such as the Hammett (log k vs. σ) and Brønsted (log k vs. pKa) equations.

A kinetic study on the SNAr reactions of 2,4,6-tris(trifluoromethanesulfonyl)anisole with para-substituted anilines in methanol demonstrated a Hammett ρ value of -2.5, indicating significant negative charge development on the nitrogen atom in the transition state. The Brønsted-type plot yielded a βnuc value of 0.57, suggesting a moderate degree of C-N bond formation at the transition state.

Furthermore, these studies can reveal imbalances in the transition state structure. An imbalance parameter (I = αZ – βX), which compares the development of resonance in the electrophile (αZ) to the degree of bond formation with the nucleophile (βX), can be calculated. For the aforementioned system, an imbalance of I = -0.26 was found, indicating that resonance development in the triflone ring lags behind C-N bond formation in the transition state.

Table 2: Activation and Substituent Effect Parameters for SNAr Reaction of an Activated Aryl Trifluoromethylsulfone with para-X-Anilines Data derived from studies on structurally related compounds.

| Parameter | Value | Interpretation |

| Hammett ρX(Aniline) | -2.5 | Significant charge buildup on the aniline nitrogen in the transition state. |

| Brønsted βnuc(Aniline) | 0.57 | Moderate C-N bond formation at the transition state. |

| Transition State Imbalance (I) | -0.26 | Resonance stabilization of the aromatic ring lags behind bond formation. |

The carbon-sulfur bond in aryl trifluoromethyl sulfones (triflones) is exceptionally strong and resistant to cleavage due to the high oxidation state of sulfur and the electron-withdrawing nature of the attached groups. Consequently, reductive transformations of the sulfonyl moiety are challenging and require harsh conditions.

Unlike aryl sulfonamides, which can sometimes be cleaved reductively, the direct reduction of the -SO₂CF₃ group to a sulfinyl (-SOCF₃), sulfenyl (-SCF₃), or thiol (-SH) group is not a common transformation. Most standard reducing agents are ineffective. However, under specific conditions, cleavage of the C-S bond can be induced. For example, visible-light-promoted reactions have been developed where trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor. This process involves a single electron transfer (SET) to the sulfone, leading to the fragmentation of the C-S bond. This type of reactivity suggests that under radical or photoredox conditions, the trifluoromethylsulfonyl group in 4-(Trifluoromethylsulfonyl)-N-ethylaniline could potentially undergo reductive cleavage.

While the term "triflation" typically refers to the introduction of a trifluoromethanesulfonyl (triflyl) group, in the context of a molecule that already contains this moiety, derivative formation often occurs at other reactive sites. The nitrogen atom of the aniline can be further functionalized.

A key reaction is the formation of N,N-bis(trifluoromethylsulfonyl)aniline derivatives. Treatment of an N-alkylaniline with a strong triflating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or trifluoromethanesulfonyl fluoride (B91410) (TfF), in the presence of a base, can lead to the substitution of the remaining hydrogen on the nitrogen atom. This results in the formation of an N-ethyl-N-(trifluoromethylsulfonyl)-4-(trifluoromethylsulfonyl)benzenamine. These bis(sulfonyl)imides are highly stable compounds due to the extensive delocalization of the nitrogen lone pair across two powerful electron-withdrawing groups. The synthesis involves the initial formation of the N-phenyl trifluoromethanesulfonamide, which is then further reacted with a triflating agent. google.com

Nucleophilic Aromatic Substitution (SNAr) Processes

Reactivity of the N-Ethyl Aniline Functionality

The N-ethyl aniline portion of the molecule retains the characteristic reactivity of a secondary aromatic amine, although this is significantly modulated by the para-sulfonyl group.

The lone pair of electrons on the nitrogen atom imparts both basicity and nucleophilicity. The amine can be protonated by strong acids to form an N-ethylanilinium salt. As a nucleophile, it can undergo further alkylation or, more commonly, acylation. Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine) readily forms the corresponding amide, N-acetyl-N-ethyl-4-(trifluoromethylsulfonyl)aniline. This acylation is often used as a protective strategy or to modulate the electronic properties of the amino group. quora.com

Amine-Centered Reactions (e.g., N-Acylation, N-Sulfonylation)

The lone pair of electrons on the nitrogen atom of the ethylamino group serves as a primary site for nucleophilic attack, leading to a range of amine-centered reactions. However, the strong deactivating effect of the para-trifluoromethylsulfonyl group reduces the nucleophilicity of the nitrogen, thereby affecting the kinetics and conditions required for these transformations.

N-Acylation: this compound can undergo N-acylation with acylating agents such as acyl chlorides or anhydrides. The reaction introduces an acyl group onto the nitrogen atom, forming the corresponding amide. The reduced nucleophilicity of the aniline derivative necessitates potentially harsher reaction conditions or the use of catalysts to achieve efficient conversion. Computational studies on similar substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its propensity for N-acetylation. researchgate.net

N-Sulfonylation: Similarly, N-sulfonylation can be achieved by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction yields a sulfonamide. The rate of sulfonylation is highly dependent on the electronic nature of both the aniline and the sulfonyl chloride. For anilines with strong electron-withdrawing groups, the reaction rate is generally slower. researchgate.net

Table 1: Representative Amine-Centered Reactions of Anilines with Electron-Withdrawing Groups This table presents generalized data for analogous reactions, as specific kinetic data for this compound is not readily available in the cited literature.

| Reaction | Reagent | Product Type | Expected Relative Rate |

| N-Acylation | Acetyl Chloride | N-acyl-4-(trifluoromethylsulfonyl)-N-ethylaniline | Slower than aniline |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | N-sulfonyl-4-(trifluoromethylsulfonyl)-N-ethylaniline | Slower than aniline |

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The trifluoromethylsulfonyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. byjus.com This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound Predictions are based on the directing effects of the substituents.

| Electrophilic Reaction | Expected Major Product(s) | Rationale |

| Nitration | 2-Nitro-4-(trifluoromethylsulfonyl)-N-ethylaniline | The N-ethylamino group directs ortho, while the -SO₂CF₃ group strongly deactivates the ring. |

| Halogenation | 2-Halo-4-(trifluoromethylsulfonyl)-N-ethylaniline | Similar to nitration, the directing effect of the amino group is expected to dominate. |

| Sulfonation | 2-Sulfo-4-(trifluoromethylsulfonyl)-N-ethylaniline | The reaction is likely to be slow due to severe ring deactivation. |

Oxidative Pathways of the Anilino Moiety

The anilino moiety of this compound is susceptible to oxidation. The specific pathway and products are dependent on the oxidant and reaction conditions. A common oxidative pathway for N-alkylanilines is N-dealkylation. mdpi.com This process typically involves the oxidation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that subsequently breaks down to yield the dealkylated aniline and an aldehyde. nih.gov

The presence of the strong electron-withdrawing -SO₂CF₃ group can influence the mechanism of oxidation. For N,N-dialkylanilines with para electron-withdrawing substituents, evidence suggests that the oxidation can proceed via a one-electron transfer mechanism to form a radical cation intermediate. researchgate.net The stability and subsequent reactivity of this radical cation would be influenced by the electronic properties of the substituents.

Cascade and Domino Reactions Incorporating the Compound

While specific examples of cascade or domino reactions incorporating this compound are not extensively documented, the structural motifs present in the molecule suggest potential for its use in such transformations. Cascade reactions, which involve a series of intramolecular transformations, and domino reactions, which are a sequence of intermolecular reactions, are powerful tools for the rapid construction of complex molecular architectures. beilstein-journals.org

Given the reactivity of the aniline nitrogen and the potential for functionalization of the aromatic ring (albeit challenging), one could envision cascade sequences initiated by N-acylation or N-sulfonylation, followed by an intramolecular cyclization. For instance, acylation with a reagent containing a suitable functional group could set the stage for a subsequent ring-closing reaction.

Kinetic and Mechanistic Studies of Reaction Pathways

Detailed kinetic and mechanistic studies specifically on this compound are limited in the available literature. However, the principles of physical organic chemistry allow for predictions of its behavior based on studies of related compounds. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, is a valuable tool in this regard. wikipedia.orglibretexts.org

The trifluoromethylsulfonyl group has a large positive sigma value (σp ≈ 0.92), indicating its strong electron-withdrawing nature. In reactions where a positive charge develops in the transition state at the para position, the rate would be significantly retarded. Conversely, in reactions where a negative charge develops, the rate would be accelerated.

For amine-centered reactions like N-acylation, the reaction constant (ρ) in the Hammett plot is typically negative, indicating that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the nitrogen. researchgate.net Therefore, the large positive σ value of the -SO₂CF₃ group would lead to a significantly slower reaction rate compared to unsubstituted N-ethylaniline.

Table 3: Predicted Hammett Parameters and Their Implications for Reactions of this compound

| Reaction Type | Expected Sign of ρ | Implication for this compound |

| N-Acylation | Negative | Significantly slower reaction rate due to decreased nitrogen nucleophilicity. |

| Electrophilic Aromatic Substitution | Large Negative | Very slow reaction rate due to strong deactivation of the aromatic ring. |

Catalytic Roles and Applications of 4 Trifluoromethylsulfonyl N Ethylaniline and Its Structural Analogues

Participation in Brønsted Acid Catalysis (e.g., via triflamides/triflimides)

Structural analogues of 4-(Trifluoromethylsulfonyl)-N-ethylaniline, such as triflamides (TfNHR) and especially bis(trifluoromethanesulfonyl)imide (triflimide, Tf₂NH), are exceptionally strong N-H acids. nih.govnih.gov This high acidity allows them to function as potent Brønsted acid catalysts in numerous organic reactions. nih.govnih.gov

Triflimide (Tf₂NH) is particularly notable for its strong acidity and good compatibility with a variety of organic solvents. nih.gov It has been widely employed as a Brønsted acid catalyst for:

Friedel-Crafts reactions : Facilitating the alkylation and acylation of aromatic rings. nih.gov

Cycloaddition reactions : Catalyzing reactions like enantioselective (4+2) cycloadditions to produce chiral 1,2-amino alcohols and β-amino acids in high yields (92-98%). nih.gov

Condensation and Heterocyclization reactions : Promoting the formation of complex cyclic structures. nih.govnih.gov

Aromatization : Effecting the aromatization of dibenzonorcaradienes to dibenzo[f,h]isocoumarins with excellent yields (95–98%), comparable to triflic acid. nih.govmdpi.com

The catalytic activity of these compounds stems from the powerful electron-withdrawing nature of the triflyl group, which significantly increases the acidity of the N-H proton, enabling it to activate substrates for nucleophilic attack. nih.govnih.gov

Table 1: Examples of Reactions Catalyzed by Triflimide (Tf₂NH) as a Brønsted Acid

| Reaction Type | Substrates | Product Type | Yield (%) |

|---|---|---|---|

| Aromatization | Dibenzonorcaradienes | Dibenzo[f,h]isocoumarins | 95-98 |

| (4+2) Cycloaddition | Various | Chiral 1,2-amino alcohols, β-amino acids | 92-98 |

| (3,3)-Sulfonium Rearrangement | Vinyl sulfoxides, ynamides | Acyclic polysubstituted 1,4-dicarbonyls | Not specified |

Role in Metal-Catalyzed Organic Transformations

While direct catalytic roles for this compound are less commonly documented, its structural analogues, N-aryl triflamides, serve as important substrates and precursors in metal-catalyzed transformations. The triflamide group can act as a directing group or a reactive moiety in various cross-coupling and functionalization reactions. Products derived from triflamides, such as sulfonamides, are valuable as building blocks, catalysts, and ligands in metal complex catalysis. nih.govnih.gov Metal-based catalysts are crucial for a wide array of organic transformations, and substrates containing the triflamide functional group can participate in these processes. stonybrook.edu

Use as Ligands or Additives in Catalytic Systems (e.g., triflimide-derived ionic liquids)

The deprotonated form of triflimide, the triflimide anion (Tf₂N⁻), is a key component in the formulation of ionic liquids (ILs). mdpi.com These triflimide-derived ILs can serve as catalysts or catalytic media. The triflimide anion is also used as a counterion to create low-melting ionic liquids that can stabilize nanoparticles used in catalysis. mdpi.com

Triflimide itself is often used as a catalytic additive in various syntheses, including:

The formation of spiroheteropolycyclic compounds. mdpi.com

Catalytic (3+2)-annelation reactions. mdpi.com

The oxidative synthesis of hydrodibenzofurans. mdpi.com

Brønsted acid ionic liquids have demonstrated intrinsic catalytic activity for synthesizing triphenylmethane (B1682552) and phthalein derivatives under microwave irradiation, offering advantages like short reaction times and catalyst recyclability. rsc.orgresearchgate.net The catalytic efficiency of some room temperature ionic liquids (RTILs) is influenced by the counter anion, with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) being part of the investigated systems. researchgate.netresearchgate.net

Photoredox-Catalyzed Transformations

N-aryl acrylamides, which are structurally related to this compound, are prominent substrates in visible-light photoredox catalysis. These reactions leverage single-electron transfer (SET) processes to generate radical intermediates, enabling a variety of complex molecular constructions under mild conditions. rsc.orgresearchgate.net

Key transformations involving these substrates include:

Intramolecular Trifluoromethylation : N-aryl acrylamides can undergo intramolecular oxidative aryltrifluoromethylation to synthesize CF₃-containing oxindoles. This process often uses an organic photocatalyst like 4CzIPN and visible light, avoiding the need for strong oxidants or transition metals. rsc.org

Radical Cyclization : Photoredox/nickel dual catalysis enables the radical cyclization of N-arylacrylamides with alkyl bromides to form valuable oxindole (B195798) structures. researchgate.net

Hydroarylation and Other Cyclizations : Visible-light-induced photocatalytic systems can achieve the intramolecular hydroarylation of unactivated alkenes in N-aryl acrylamides, leading to dihydroquinolinones. researchgate.net These methods are valued for being environmentally friendly and producing high yields. researchgate.net

In these catalytic cycles, a photocatalyst, upon excitation by visible light, initiates the formation of a radical which then adds to the alkene of the N-aryl acrylamide. nih.gov This is followed by intramolecular cyclization and subsequent steps to yield the final product, regenerating the photocatalyst to complete the cycle. rsc.orgnih.gov

Table 2: Photoredox-Catalyzed Reactions of N-Aryl Acrylamide Analogues

| Transformation | Catalytic System | Key Reagents | Product Type |

|---|---|---|---|

| Intramolecular Aryltrifluoromethylation | Organic photocatalyst (4CzIPN) | Visible light, Oxygen | CF₃-containing oxindoles |

| Radical Cyclization | Photoredox/Nickel dual catalysis | Alkyl bromides | Aminated oxindoles |

| Cyanomethylation/Cyclization | Visible light | Bromoacetonitrile | Cyanomethylated oxindoles |

| Hydroarylation/Cyclization | Organic photocatalyst (4CzIPN) | Visible light | Dihydroquinolinones |

Computational and Theoretical Studies on 4 Trifluoromethylsulfonyl N Ethylaniline

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Theory)

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-(Trifluoromethylsulfonyl)-N-ethylaniline at the electronic level. Methods like Density Functional Theory (DFT) and Molecular Orbital Theory (MOT) are central to these investigations.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For molecules similar to this compound, such as other sulfonamides and aniline (B41778) derivatives, DFT methods like B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to optimize molecular geometry and calculate various electronic properties. researchgate.netresearchgate.netmdpi.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Molecular Orbital Theory (MOT) describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. bccampus.calibretexts.orglibretexts.org Key to this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.org

HOMO : This orbital is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the N-ethylamino group, due to their electron-donating nature. researchgate.net

LUMO : This is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group (-SO2CF3) suggests that the LUMO will be predominantly located on this part of the molecule.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. thaiscience.info A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For substituted anilines, the nature of the substituents significantly influences this energy gap. thaiscience.inforesearchgate.net

| Computational Parameter | Significance for this compound | Typical DFT Functional/Basis Set |

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Indicates the molecule's electron-donating capability (nucleophilicity). | M06-2X/aug-cc-pVTZ |

| LUMO Energy | Indicates the molecule's electron-accepting capability (electrophilicity). | M06-2X/aug-cc-pVTZ |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |

Prediction of Reaction Pathways and Energetics

Computational methods are invaluable for mapping out potential chemical reactions, identifying transition states, and calculating the energy changes that occur along a reaction pathway. nih.govrsc.org This allows for the prediction of reaction mechanisms and product distributions.

For this compound, DFT calculations can be used to model various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the amino group. By calculating the Gibbs free energy (ΔG) and activation energies (ΔG‡) for different potential pathways, chemists can predict which reactions are thermodynamically favorable and kinetically plausible. researchgate.net

For instance, in the atmospheric oxidation of aniline derivatives by OH radicals, computational studies have shown that the reaction can proceed via H-abstraction from the amino group or OH-addition to the aromatic ring. mdpi.comacs.org The calculated energy barriers for each path determine which mechanism dominates. mdpi.com Given the electronic structure of this compound, with an electron-rich amino group and a deactivated ring, calculations could predict the relative likelihood of reactions at these different sites. The energetics of these pathways are determined by computing the energies of reactants, transition states, intermediates, and products. researchgate.net

| Reaction Parameter | Computational Approach | Insights Gained for this compound |

| Transition State (TS) Search | DFT methods (e.g., B3LYP, M06-2X) are used to locate the saddle point on the potential energy surface. | Identifies the structure of the highest energy point along the reaction coordinate. |

| Activation Energy (Ea or ΔG‡) | Calculated as the energy difference between the transition state and the reactants. | Determines the kinetic feasibility of a reaction pathway; a lower barrier means a faster reaction. |

| Reaction Energy (ΔE or ΔG) | Calculated as the energy difference between the products and the reactants. | Indicates the thermodynamic favorability (spontaneity) of a reaction. |

Analysis of Electronic Structure and Reactivity Descriptors

Beyond HOMO-LUMO analysis, several other quantum chemical descriptors derived from DFT calculations help to quantify the reactivity of this compound.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, providing a visual guide to its reactive sites. libretexts.orgavogadro.cc The MEP surface is colored to show different values of electrostatic potential, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). wolfram.comuni-muenchen.de For this compound, the MEP would likely show a negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the N-H proton, highlighting sites for intermolecular interactions. researchgate.net

Global Reactivity Descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide quantitative measures of reactivity. researchgate.net

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. The strong -SO2CF3 group would contribute to a high electrophilicity index. |

These descriptors collectively suggest that the molecule possesses both nucleophilic (the N-ethylamino group) and strongly electrophilic (the trifluoromethylsulfonyl group) centers, making its reactivity highly dependent on the nature of the reacting partner.

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformers. sapub.org

Intermolecular interactions are critical for understanding the properties of the compound in its condensed phases (liquid and solid). DFT can be used to model dimers or larger clusters of molecules to study these interactions. mdpi.com Potential interactions for this compound include:

Hydrogen Bonding : The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This could lead to N-H···O=S interactions, which are common in the crystal structures of sulfonamides. mdpi.commdpi.com

Weak C-H···O and C-H···F interactions : The ethyl and trifluoromethyl groups can also participate in weaker hydrogen bonds. researchgate.net

π-π stacking : Interactions between the aromatic rings of adjacent molecules.

Understanding these interactions is key to predicting crystal packing and other solid-state properties. nih.gov DFT calculations can quantify the strength of these interactions, providing insight into the supramolecular structure of the compound. mdpi.com

Utility As a Building Block in Advanced Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The structure of 4-(Trifluoromethylsulfonyl)-N-ethylaniline is well-suited for its use as a precursor in the synthesis of various heterocyclic systems. The secondary amine provides a reactive site for annulation reactions, where a new ring is fused onto the existing aniline (B41778) scaffold. The strong deactivating effect of the para-triflyl group directs electrophilic substitution to the ortho position of the amine, and its electronic influence can be critical in modulating the reactivity of intermediates in cyclization cascades.

Key applications in this context include:

Quinoline (B57606) and Dihydroquinoline Synthesis: The compound can serve as the aniline component in classic quinoline syntheses such as the Friedländer or Combes reactions. For instance, reaction with a β-diketone under acidic conditions would be expected to yield a highly functionalized quinoline core. The electron-deficient nature of the aromatic ring may necessitate more forcing reaction conditions compared to electron-rich anilines.

Indole (B1671886) Synthesis: In reactions like the Fischer indole synthesis, this compound could be converted to the corresponding hydrazone, which upon treatment with a Lewis or Brønsted acid, would undergo cyclization to form an indole ring. The resulting indole would bear the trifluoromethylsulfonyl group, a moiety of interest in medicinal chemistry.

Benzimidazole and Benzothiazole Formation: The amino group can be acylated and subsequently cyclized, or reacted directly with appropriate reagents, to form fused five-membered heterocyclic rings. For example, condensation with orthoformates followed by cyclization is a plausible route to benzimidazoles, while reaction with a source of electrophilic sulfur could lead to benzothiazoles.

The table below illustrates hypothetical heterocyclic products derivable from this precursor, based on established synthetic methodologies.

| Heterocyclic System | Co-reactant Example | Reaction Type | Potential Product Structure |

| Substituted Quinoline | Ethyl acetoacetate | Combes Synthesis | 7-(Trifluoromethylsulfonyl)-1-ethyl-4-methylquinolin-2(1H)-one |

| Substituted Indole | Acetone (as hydrazone) | Fischer Indole Synthesis | 5-(Trifluoromethylsulfonyl)-1-ethyl-2-methyl-1H-indole |

| Substituted Benzimidazole | Formic Acid | Condensation/Cyclization | 5-(Trifluoromethylsulfonyl)-1-ethyl-1H-benzo[d]imidazole |

Scaffold for Complex Molecular Architecture Construction

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. This compound serves as a robust scaffold due to its defined stereoelectronic properties and multiple points for synthetic elaboration.

Defined Vectorial Properties: The rigid phenyl ring and the C-N and C-S bonds provide a geometrically defined framework. The triflyl group at the 4-position and the N-ethyl group create a clear axis, allowing for the predictable, directional attachment of other molecular fragments.

Orthogonal Reaction Sites: The nucleophilic nitrogen atom, the activated ortho-positions on the aromatic ring, and the potential for modification of the ethyl group represent distinct reactive sites that can be addressed with different chemical transformations. For example, the amine can undergo acylation or alkylation, while the aromatic ring can be functionalized via directed ortho-metalation followed by quenching with an electrophile.

This allows for the systematic construction of complex molecules where the aniline derivative forms the central organizing unit, connecting different pharmacophores or functional domains in a precisely controlled spatial arrangement.

Integration into Advanced Materials Chemistry Research (academic context)

In the academic pursuit of novel functional materials, monomers with unique electronic properties are highly sought after. The strong dipole moment and thermal stability imparted by the trifluoromethylsulfonyl group make this compound an attractive candidate for incorporation into advanced polymers.

High-Performance Polymers: The amine functionality allows the molecule to be polymerized into polyamides, polyimides, or polyurethanes through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively. The resulting polymers would be expected to exhibit:

High Thermal Stability: The C-F and S-O bonds are exceptionally strong, contributing to a high decomposition temperature.

Low Dielectric Constant: The fluorine content can lower the material's dielectric constant, making it suitable for applications in microelectronics as an insulating layer.

Specific Solubility Profiles: The triflyl group can enhance solubility in specific organic solvents while imparting hydrophobicity.

Electro-optic Materials: The significant electron-withdrawing nature of the triflyl group creates a large molecular dipole when part of a larger conjugated system. Polymers containing this moiety could be investigated for their non-linear optical (NLO) properties, which are of interest in telecommunications and data processing technologies.

The table below summarizes the projected properties of a hypothetical polymer derived from this aniline monomer.

| Polymer Type | Co-monomer Example | Projected Polymer Properties | Potential Research Application |

| Polyamide | Terephthaloyl chloride | High thermal stability, high glass transition temperature, chemical resistance. | Advanced engineering plastics, aerospace components. |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and oxidative stability, low dielectric constant. | Insulating films for microelectronics, flexible circuits. |

Derivatization for Structure-Reactivity Relationship Studies (in a non-biological context)

Structure-reactivity relationship studies aim to understand how changes in a molecule's structure affect its chemical behavior. This compound is an excellent platform for such investigations in a non-biological context due to the profound and quantifiable electronic influence of the triflyl group.

A systematic study could involve the synthesis of a series of related compounds to probe electronic and steric effects on the reactivity of the amino group.

Probing Nucleophilicity: The rate of reaction of the amine nitrogen with a standard electrophile (e.g., methyl iodide or an acyl chloride) can be measured for a series of anilines. By comparing the reactivity of this compound to its analogs lacking the sulfonyl group (e.g., N-ethylaniline) or having different para-substituents (e.g., nitro, cyano, chloro), a quantitative measure of the triflyl group's deactivating effect can be established.

Hammett Analysis: The pKa of the conjugate acid of the aniline can be measured and plotted against the known Hammett parameter (σ) for the para-substituent. The trifluoromethylsulfonyl group has one of the highest σp values, and its inclusion in such a study would help to extend and validate linear free-energy relationships across a wide range of electronic effects.

The following table presents a hypothetical dataset for a structure-reactivity study, illustrating how modifications would be expected to influence a key chemical property like basicity (pKa).

| Compound Name | Para-Substituent | Expected pKa of Conjugate Acid (Illustrative) | Electronic Effect of Substituent |

| N-ethylaniline | -H | ~5.1 | Neutral |

| 4-Chloro-N-ethylaniline | -Cl | ~4.2 | Moderately Withdrawing |

| 4-Nitro-N-ethylaniline | -NO₂ | ~1.0 | Strongly Withdrawing |

| This compound | -SO₂CF₃ | < 0 | Very Strongly Withdrawing |

These studies provide fundamental insights into physical organic chemistry, helping to refine predictive models of chemical reactivity.

Advanced Spectroscopic Characterization of Derived Products and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For derivatives of 4-(Trifluoromethylsulfonyl)-N-ethylaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a typical derivative of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic protons on the phenyl ring typically appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the trifluoromethylsulfonyl group. The protons of the N-ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the electronic environment around the nitrogen atom.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for a this compound Derivative

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H (ortho to SO₂CF₃) | 7.8 - 8.0 | Doublet | ~8-9 Hz |

| Aromatic-H (ortho to NEt) | 7.2 - 7.4 | Doublet | ~8-9 Hz |

| N-CH₂-CH₃ | 3.3 - 3.6 | Quartet | ~7 Hz |

| N-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ~7 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon atom attached to the trifluoromethylsulfonyl group will be significantly deshielded. The carbons of the N-ethyl group will appear in the upfield region. The trifluoromethyl group will cause a characteristic splitting of the signal for the carbon to which it is attached due to C-F coupling.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-SO₂CF₃ | 140 - 145 | Singlet |

| C-NEt | 148 - 152 | Singlet |

| Aromatic C-H | 115 - 130 | Singlet |

| CF₃ | ~120 | Quartet |

| N-CH₂-CH₃ | 40 - 45 | Singlet |

| N-CH₂-CH₃ | 13 - 16 | Singlet |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound derivatives, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is sensitive to the electronic environment and can provide valuable information about the substitution pattern on the aromatic ring. For instance, in N-methyl-4-nitro-N-(trifluoromethyl)aniline, the ¹⁹F NMR signal appears at approximately -58.29 ppm. rsc.org

Mass Spectrometry (MS) Applications for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern. For derivatives of this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation patterns are predictable and can be used for structural confirmation. Common fragmentation pathways for aniline (B41778) derivatives include the loss of the alkyl group attached to the nitrogen and cleavage of the C-S bond. The presence of the trifluoromethylsulfonyl group will give rise to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for a this compound Derivative

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl group from the N-ethyl group |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - SO₂CF₃]⁺ | Cleavage of the C-S bond |

| [C₆H₄NEt]⁺ | Aniline fragment |

| [SO₂CF₃]⁺ | Trifluoromethylsulfonyl fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative will exhibit characteristic absorption bands. The N-H stretching vibration (if present in an intermediate) typically appears in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears in the 2850-2960 cm⁻¹ range. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group are expected in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-N stretching vibration will be observed around 1250-1350 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C | Stretching (aromatic) | 1450 - 1600 |

| S=O | Asymmetric Stretching | 1300 - 1350 |

| S=O | Symmetric Stretching | 1140 - 1160 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 650 - 750 |

| C-F | Stretching | 1000 - 1400 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the sulfonyl group is also typically Raman active. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where IR spectroscopy is often hindered by strong water absorption.

X-ray Diffraction Analysis of Crystalline Derivatives

The crystal structure would reveal the geometry around the sulfur atom of the sulfonyl group, which is expected to be tetrahedral. It would also show the planarity of the aniline ring and the orientation of the N-ethyl and trifluoromethylsulfonyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice, can also be elucidated. For instance, the crystal structure of N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide reveals a non-crystallographic twofold symmetry with the SO₂CF₃ residues on either side of the benzene (B151609) ring. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(Trifluoromethylsulfonyl)-N-ethylaniline, and how can purity be validated?

Q. How is this compound characterized for electronic properties in electrochemical studies?

- Methodological Answer :

- Cyclic Voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate) to determine redox potentials and HOMO/LUMO levels .

- Impedance Spectroscopy (EIS) to assess charge-transfer resistance in conductive polymer matrices, such as poly(N-ethylaniline) films .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethylsulfonyl group play in stabilizing intermediates during catalytic reactions?

- Methodological Answer :

The electron-withdrawing trifluoromethylsulfonyl group stabilizes transition states in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This is demonstrated by:

Q. How do environmental conditions (pH, temperature) affect the hydrolytic stability of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via:

- LC-MS/MS to identify breakdown products like 4-ethylaminophenol and trifluoromethanesulfonic acid .

- Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds (>200°C under nitrogen) .

Q. How to resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

Discrepancies in reactivity (e.g., para vs. meta substitution) arise from solvent polarity and directing effects. Address this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.